Methyl 5-fluoro-2-methoxyisonicotinate
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Overview
Description
Methyl 5-fluoro-2-methoxyisonicotinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of isonicotinic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-methoxyisonicotinate typically involves the esterification of 5-fluoro-2-methoxyisonicotinic acid. One common method includes the reaction of 5-fluoro-2-methoxyisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methoxy group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2-methoxyisonicotinic acid, while reduction could produce 5-fluoro-2-methoxyisonicotinol.
Scientific Research Applications
Methyl 5-fluoro-2-methoxyisonicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy group also contributes to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoroisonicotinate
- Methyl 2-methoxyisonicotinate
- Methyl 5-chloro-2-methoxyisonicotinate
Uniqueness
Methyl 5-fluoro-2-methoxyisonicotinate is unique due to the presence of both a fluorine atom and a methoxy group on the isonicotinic acid scaffold. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .
Biological Activity
Methyl 5-fluoro-2-methoxyisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This compound is distinguished by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the isonicotinic acid structure. Research has indicated various biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
The unique structure of this compound enhances its interaction with biological systems. The fluorine atom increases lipophilicity, potentially improving bioavailability and metabolic stability. The methoxy group may also influence the compound's solubility and reactivity.
Mechanism of Action:
- Enzyme Interaction: The compound may interact with specific enzymes or receptors, modulating key biological pathways.
- Signal Transduction: Preliminary studies suggest that it could influence cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In experimental models, it reduced the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
Case Studies
-
Anticancer Activity:
A study examined the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range, suggesting significant anticancer potential. -
Pharmacological Studies:
In pharmacological evaluations, this compound was tested alongside other nicotinate derivatives. Results indicated that it outperformed many analogs in terms of both potency and selectivity towards targeted pathways involved in cancer cell growth inhibition.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
Methyl nicotinate | Lacks fluorine; different biological profile | Moderate antimicrobial activity |
Ethyl 5-fluoro-2-methoxyisonicotinate | Ethyl group instead of methyl; altered solubility | Similar but less potent |
5-Fluoro-2-methoxyisonicotinic acid | Carboxylic acid form; enhanced acidity | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
methyl 5-fluoro-2-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZFUOFJGGNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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